molecular formula C16H23NO6 B1597101 Boc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid CAS No. 500788-94-3

Boc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Cat. No. B1597101
M. Wt: 325.36 g/mol
InChI Key: DNLBKBXJRJCIAH-CYBMUJFWSA-N
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Description

Boc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is a compound with the following chemical structure: !Boc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid. It is also known by other names, including Boc-D-b-Phe(3,5-dimethoxy)-OH and BOC-®-3-AMINO-3-(3,5-DIMETHOXY-PHENYL)-PROPIONIC ACID .

Molecular Structure Analysis

The molecular formula of Boc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is C16H23NO6. It contains a Boc (tert-butoxycarbonyl) protecting group, an amino acid backbone, and a 3,5-dimethoxyphenyl side chain .

Scientific Research Applications

Mimicking β-Strand Structures

Unnatural amino acids, such as derivatives of Boc-protected amino acids, have been explored for their ability to mimic the hydrogen-bonding functionality of peptide β-strands. These derivatives can form β-sheet-like hydrogen-bonded structures, contributing to the understanding of protein folding and structure. For instance, the synthesis of peptides containing unnatural amino acids like Hao, which incorporates hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, demonstrates the potential of these compounds in modeling peptide interactions and structures (Nowick et al., 2000).

Enhancing Catalytic Efficiency

Boc-protected amino acids have been used to enhance the efficiency of catalytic processes. For example, the use of heteropoly acids as catalysts for N-tert-butoxycarbonylation of amines has shown significant advantages, including high yields and minimal side products. This method provides a sustainable and efficient approach for the synthesis of N-Boc-protected amino acids, which are essential in peptide synthesis (Heydari et al., 2007).

Synthesis of Amino Alcohol Derivatives

The regioselective ring-opening reactions of aminooxetanes, substituted with Boc groups, highlight the synthetic utility of Boc-protected amino acids in producing syn- and anti-1,2-amino alcohols. These compounds are valuable intermediates in organic synthesis and pharmaceutical research, offering pathways to diverse molecular architectures (Bach & Schröder, 1997).

Facilitating Chemical Ligations

The development of novel Boc-protected amino acids, such as erythro-N-Boc-β-mercapto-l-phenylalanine, has enabled native chemical ligations at phenylalanine residues. This advancement allows for the synthesis of complex peptides and proteins with precise control over their structure, enhancing our ability to study and utilize these biomolecules in various scientific fields (Crich & Banerjee, 2007).

properties

IUPAC Name

(3R)-3-(3,5-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-13(9-14(18)19)10-6-11(21-4)8-12(7-10)22-5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLBKBXJRJCIAH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375914
Record name AC1MC5QG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

CAS RN

500788-94-3
Record name AC1MC5QG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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